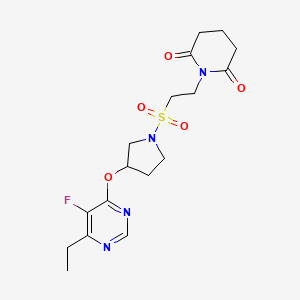
1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C17H23FN4O5S and its molecular weight is 414.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Agent Synthesis
The compound's synthesis and reactions have been explored in the context of developing antibacterial agents. For example, Miyamoto et al. (1987) described the synthesis of similar fluoropyrimidine derivatives, emphasizing their potential as potent antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Anticonvulsant Activity
Research by Kamiński et al. (2011) focused on synthesizing and testing similar compounds for anticonvulsant activity. They found that these compounds were effective in various seizure models, highlighting their potential in treating epilepsy (Kamiński, Rzepka, & Obniska, 2011).
Antitumor Agent Design
Huang et al. (2001) investigated sulfonamide derivatives, including structures akin to the compound , for their antitumor properties. They achieved significant results in developing low-toxicity antitumor agents (Huang, Lin, & Huang, 2001).
5-HT2 Antagonist Activity
The study by Watanabe et al. (1992) explored derivatives with potential 5-HT2 antagonist activity. This research contributes to understanding the therapeutic applications of such compounds in neuropsychiatric disorders (Watanabe et al., 1992).
Mécanisme D'action
Target of Action
The primary target of this compound is related to the 6-Ethyl-5-fluoropyrimidin-4-ol component . This moiety is known to be an important intermediate in the synthesis of voriconazole , a pharmaceutical agent used for the treatment of fungal infections . Voriconazole exhibits excellent antifungal activity against a wide range of yeasts and filamentous fungi .
Mode of Action
The 6-ethyl-5-fluoropyrimidin-4-ol component is known to be crucial in the antifungal activity of voriconazole . It’s plausible that this compound may interact with its targets in a similar manner, potentially inhibiting the growth of fungi by interfering with their cellular processes.
Biochemical Pathways
Given the antifungal activity associated with voriconazole, it’s likely that this compound may affect pathways related to fungal cell growth and reproduction .
Result of Action
Given the antifungal properties associated with voriconazole, it’s plausible that this compound may result in the inhibition of fungal cell growth and reproduction .
Propriétés
IUPAC Name |
1-[2-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O5S/c1-2-13-16(18)17(20-11-19-13)27-12-6-7-21(10-12)28(25,26)9-8-22-14(23)4-3-5-15(22)24/h11-12H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLOMNNACKYAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
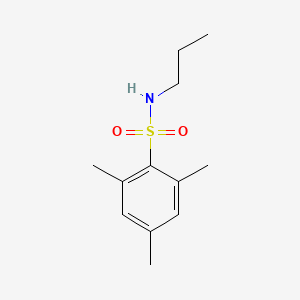

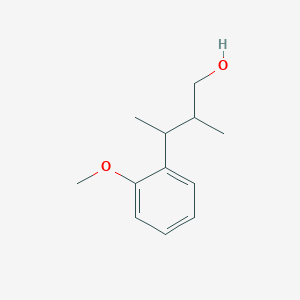
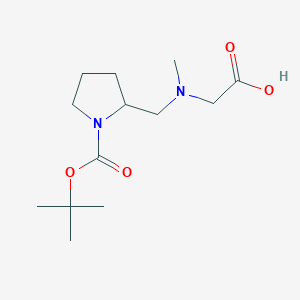
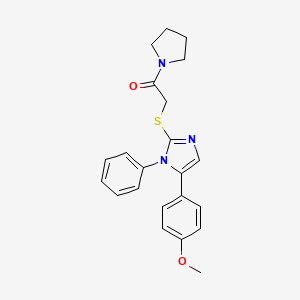
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)
![N-ethyl-N-(2-hydroxyethyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2369665.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2369666.png)
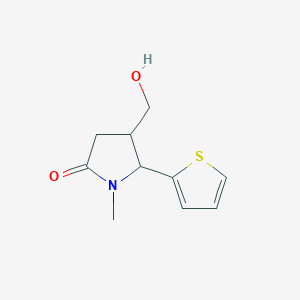
![N-benzyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-ethylacetamide](/img/structure/B2369669.png)
methanone](/img/structure/B2369671.png)

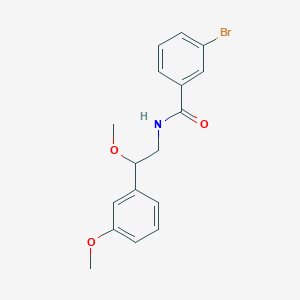
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)
